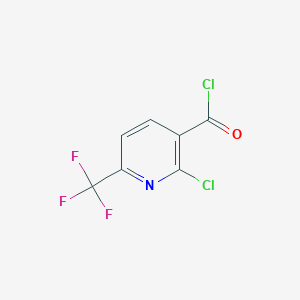

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride

描述

FT-IR Spectroscopy

Key absorption bands include:

NMR Spectroscopy

Mass Spectrometry

The molecular ion peak appears at m/z 244 [M⁺], with fragmentation patterns including:

Comparative Analysis with Related Nicotinoyl Chloride Derivatives

Table 2: Structural and functional comparisons

Key Differences:

- Substituent Position : Chlorine at position 2 (vs. 6 in isomers) enhances electrophilicity at the carbonyl carbon.

- Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature reduces electron density on the pyridine ring, stabilizing negative charge in intermediates.

- Reactivity : Acyl chlorides with -CF₃ substituents undergo faster nucleophilic acyl substitution compared to non-fluorinated analogs.

属性

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO/c8-5-3(6(9)14)1-2-4(13-5)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPJGHKCGNVACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination of 2-Chloro-6-(trifluoromethyl)nicotinic Acid Using Phosphorus Oxychloride

- Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinic acid or its amide derivatives.

- Chlorinating Agent: Phosphorus oxychloride (POCl3).

- Reaction Conditions: The acid or amide is reacted with POCl3, often in the presence of a base such as triethylamine, at elevated temperatures (around 130°C) for several hours (e.g., 4 hours).

- Workup: After reaction completion, the mixture is cooled and quenched with water, precipitating the acid chloride which is then purified by filtration and distillation under reduced pressure.

- Example: One patent describes adding triethylamine and POCl3 dropwise to 2-hydroxy-6-trifluoromethylnicotinamide at 130°C for 4 hours, followed by cooling and filtration to yield 2-chloro-6-trifluoromethylnicotinonitrile (a related intermediate).

Chlorination Using Thionyl Chloride (Preferred Method)

A more environmentally friendly and higher-yielding method involves using thionyl chloride (SOCl2) as the chlorinating agent, with the following details:

- Starting Material: N-oxo nicotinamide derivatives (oxidized forms of nicotinamide).

- Solvent: Organic solvents such as chloroform, methylene chloride, or dichloroethane.

- Organic Base: Triethylamine, pyridine, tri-n-propylamine, 4-dimethylaminopyridine, or N-methylmorpholine, added to neutralize HCl formed during the reaction.

- Reaction Conditions:

- Thionyl chloride is added dropwise to a cooled (15 ± 5°C) solution of N-oxo nicotinamide in organic solvent.

- The organic base is then added dropwise at 10 ± 5°C.

- The mixture is stirred at low temperature for 30 ± 10 minutes, then gradually heated through stages (e.g., 35°C for 1 hour, 55°C for 1 hour, and finally 95–100°C for 4 hours).

- Workup:

- The reaction mixture is evaporated under reduced pressure to remove residual thionyl chloride and solvents.

- Water is added at 65 ± 5°C to precipitate the acid chloride product.

- The mixture is cooled, stirred, and the solid product is filtered and collected.

- Advantages: This method improves yield, reduces environmental pollution, and allows recycling of thionyl chloride and solvents.

Detailed Reaction Parameters and Comparative Data

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Solvent | Chloroform, methylene chloride, dichloroethane | Organic solvents inert to reaction |

| Thionyl chloride addition | Dropwise over 0.5 to 1.5 hours | Temperature maintained at 15 ± 5°C |

| Organic base addition | Dropwise over 1 to 3 hours | Temperature maintained at 10 ± 5°C |

| Stirring times and temperatures | 10°C for 30 min; then 35°C (1 h), 55°C (1 h), 95–100°C (4 h) | Gradual heating stages for complete reaction |

| Vacuum distillation | 30–100°C, 10–20 kPa | Removes excess reagents and solvents |

| Water addition for precipitation | 65 ± 5°C, stirred 2 ± 0.5 h | Precipitates acid chloride product |

| Cooling and filtration | 20 ± 5°C, stirred 30 ± 10 min | Solid isolated by filtration |

Yield and Purity Data from Representative Examples

| Example | Solvent | Organic Base | Yield (g) | Yield (%) | Purity (% Related Substance) |

|---|---|---|---|---|---|

| Embodiment 1 | Chloroform | Triethylamine | 9.03 | 92.6 | 99.2 |

| Embodiment 2 | Methylene chloride | Pyridine | 9.01 | 92.4 | 98.7 |

| Embodiment 3 | Dichloroethane | N-Methylmorpholine | 9.13 | 93.6 | 99.4 |

| Comparative (POCl3) | - | Triethylamine | 8.64 | 88.6 | 99.1 |

Note: The thionyl chloride method consistently yields higher product amounts and comparable or better purity than the phosphorus oxychloride method.

Mechanistic and Practical Considerations

- The use of thionyl chloride allows for a cleaner conversion of the carboxylic acid or amide precursor to the acid chloride with fewer side reactions.

- The presence of an organic base scavenges the hydrogen chloride generated, preventing side reactions and equipment corrosion.

- The stepwise temperature increase ensures complete conversion while minimizing decomposition.

- Vacuum distillation removes excess reagents, facilitating the isolation of a high-purity product.

- Water addition at controlled temperature induces precipitation of the acid chloride, which is then isolated by filtration.

- Recycling of thionyl chloride and solvent reduces environmental impact and production costs.

Summary Table of Preparation Methods

| Method | Chlorinating Agent | Solvent(s) | Base(s) Used | Temperature Range (°C) | Reaction Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|---|---|

| Phosphorus Oxychloride Method | POCl3 | None or minimal solvent | Triethylamine | ~130 | ~4 hours | ~88.6 | Higher pollution, corrosive |

| Thionyl Chloride Method | SOCl2 | Chloroform, CH2Cl2, DCE | Triethylamine, Pyridine, etc. | 10 to 100 | 6+ hours (staged) | 92.4–93.6 | Lower pollution, recyclable |

化学反应分析

Types of Reactions

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 2 can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form biaryl or alkyl-aryl derivatives.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Palladium Catalysts: Employed in coupling reactions.

Aqueous Base: Utilized in hydrolysis reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed through substitution reactions.

2-Chloro-6-(trifluoromethyl)nicotinic Acid: Produced via hydrolysis.

Biaryl or Alkyl-Aryl Derivatives: Resulting from coupling reactions.

科学研究应用

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 2-chloro-6-(trifluoromethyl)nicotinoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and trifluoromethyl groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various chemical transformations, where the compound acts as an acylating agent to introduce the nicotinoyl moiety into target molecules .

相似化合物的比较

Key Characteristics:

- Reactivity : The acyl chloride group enables nucleophilic substitution reactions, facilitating the formation of amides, esters, or other derivatives.

- Electron-Withdrawing Effects : The Cl and CF₃ groups enhance electrophilicity at the carbonyl carbon, promoting reactivity .

Comparison with Similar Compounds

This section compares 2-chloro-6-(trifluoromethyl)nicotinoyl chloride with structurally related pyridine derivatives, focusing on functional groups, reactivity, and applications.

Functional Group and Structural Analogues

生物活性

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. The presence of both chlorine and trifluoromethyl groups enhances its lipophilicity and interaction with biological targets, making it a candidate for various pharmacological applications.

- Molecular Formula : CHClFNO

- Molecular Weight : 244.00 g/mol

- CAS Number : 1186306-84-2

The biological activity of this compound is influenced by its electronic and steric properties, which affect its interactions with various biological targets. This compound can potentially act as an inhibitor or modulator of specific enzymes, receptors, or cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, a study evaluated the in vitro antimicrobial activity against several pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03 mM |

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Candida albicans | >1 mM |

The results indicated that the compound exhibited significant inhibitory effects on Pseudomonas aeruginosa and Klebsiella pneumoniae at low concentrations, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity studies have been conducted to assess the effects of related compounds on cancer cell lines. For example, certain derivatives demonstrated growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC values ranging from 2.43 to 14.65 μM. These findings suggest that compounds within this class may possess anticancer activities through mechanisms such as apoptosis induction and microtubule destabilization .

Case Studies

- Synthesis and Evaluation : A study synthesized various nicotinoyl derivatives, including this compound, and evaluated their biological activities. The compounds were tested for their ability to inhibit bacterial growth and showed promising results against multi-drug resistant strains .

- Anticancer Potential : Another research effort focused on the cytotoxic effects of derivatives containing the trifluoromethyl group. Compounds were screened for their ability to induce apoptosis in cancer cells, with some demonstrating enhanced caspase-3 activity indicative of programmed cell death .

Comparative Analysis

To better understand the biological implications of structural variations, a comparative analysis of similar compounds was conducted:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-6-(trifluoromethyl)nicotinamide | CHClFNO | Amide form; different biological activity |

| 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride | CHClFNO | Different chlorine position; varying reactivity |

| 6-(Trifluoromethyl)nicotinoyl chloride | CHClFNO | Lacks chlorine at position 2; distinct properties |

This table illustrates how variations in substituents can significantly affect both chemical behavior and biological activity .

常见问题

Q. How can advanced separation technologies address challenges in purifying this compound from complex reaction mixtures?

- Methodological Answer : Simulated moving bed (SMB) chromatography separates enantiomers or regioisomers. Membrane-based solvent-resistant nanofiltration (SRNF) retains high-MW byproducts while permeating the target compound. Couple with inline UV/Vis detectors for real-time purity monitoring. Solvent selection (e.g., chlorinated vs. ethers) impacts phase behavior and separation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。